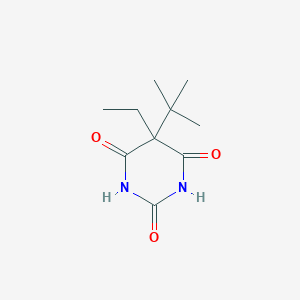
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their anxiolytic, anticonvulsant, and anesthetic effects. This compound, like other barbiturates, works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to a calming effect.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of diethyl malonate with urea in the presence of a strong base, followed by alkylation with tert-butyl bromide and ethyl iodide. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: The compound is used in research on neurotransmitter function and the mechanisms of central nervous system depression.
Medicine: It serves as a reference compound in the development of new sedative and hypnotic drugs.
Industry: The compound is used in the synthesis of other barbiturate derivatives and related pharmaceuticals.
作用機序
The mechanism of action of 5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the GABA_A receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and produces a calming effect.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its short-acting effects and use as a preoperative sedative.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its tert-butyl and ethyl substituents influence its lipid solubility, onset of action, and duration of effect, making it different from other barbiturates in terms of clinical use and efficacy.
特性
CAS番号 |
15379-32-5 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC名 |
5-tert-butyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(9(2,3)4)6(13)11-8(15)12-7(10)14/h5H2,1-4H3,(H2,11,12,13,14,15) |
InChIキー |
DKRAUVNSWYTDCB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)(C)C |
Key on ui other cas no. |
15379-32-5 |
同義語 |
5-(1,1-Dimethylethyl)-5-ethylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















